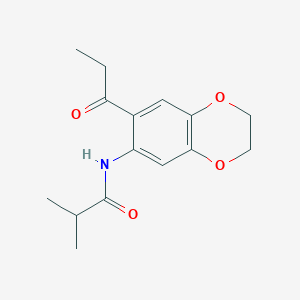
2-methyl-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves complex organic synthesis techniques, including coupling reactions and the use of reagents like N,N-carbonyldiimidazole (CDI) to facilitate the formation of the desired amide bonds. These processes often yield a library of compounds, which are then characterized using spectral data such as 1H NMR, 13C NMR, and LC-MS to confirm their structures (Kamiński et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds in this class is typically confirmed through various spectroscopic methods. Single crystal X-ray studies can determine conformational features, providing insights into the stereochemistry and molecular orientation of such compounds. The molecular structure is crucial for understanding the compound's interactions at the biological level and its potential therapeutic applications (Zablotskaya et al., 2013).
Chemical Reactions and Properties
The chemical properties of these compounds, including their reactivity and the types of chemical reactions they undergo, are integral to their pharmacological potential. For example, the Michael reaction is often employed in the synthesis of related compounds to introduce specific functional groups that can enhance biological activity (El Rayes et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined using various analytical techniques. These properties are essential for formulating the compound for biological studies and potential therapeutic use. The solubility, in particular, can affect the compound's bioavailability and pharmacokinetics (Wang & He, 2011).
Chemical Properties Analysis
The chemical properties, including the compound's stability, reactivity, and interactions with biological molecules, are crucial for its potential as a therapeutic agent. Studies often explore these aspects through in vitro assays to assess how the compound interacts with enzymes, receptors, and other cellular components (Quaglia et al., 1996).
Scientific Research Applications
Antimicrobial and Antifungal Applications
Some derivatives of propanamide have shown significant antimicrobial and antifungal activities. For instance, novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives exhibited high antibacterial and anticandidal effects against specific strains such as Escherichia coli, Shigella boydii, C. parapsilosis, and C. glabrata. These compounds were also tested for cytotoxicity against various human leukemia and fibroblast cell lines, revealing selective cytotoxic profiles (Dawbaa et al., 2021).
Anticonvulsant Activity
Research into the design, synthesis, and evaluation of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides has led to the identification of potential anticonvulsant agents. These compounds exhibited broad spectra of activity across preclinical seizure models, with some demonstrating favorable safety profiles compared to model antiepileptic drugs (Kamiński et al., 2016).
Antitumor Activity
A series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity, demonstrating significant efficacy against various cancer cell lines. This indicates the potential of propanamide derivatives as antitumor agents, highlighting their ability to inhibit the growth of cancer cells through mechanisms possibly involving interactions with cellular targets (Al-Suwaidan et al., 2016).
properties
IUPAC Name |
2-methyl-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-4-12(17)10-7-13-14(20-6-5-19-13)8-11(10)16-15(18)9(2)3/h7-9H,4-6H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPVSPLEIDYZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1NC(=O)C(C)C)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dimethyl-N'-(1-methyl-4-piperidinylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5599492.png)
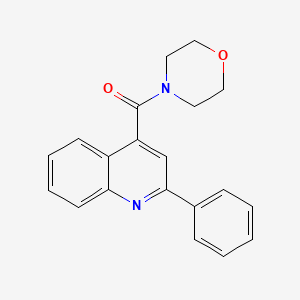
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-(3-thienylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5599505.png)
![(3S*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5599506.png)
![ethyl 2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5599534.png)
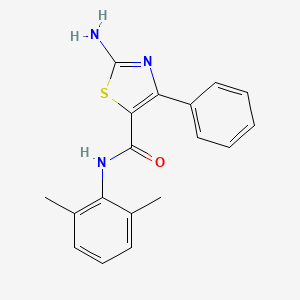
![2-tert-butyl-5-[4-(dimethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5599543.png)
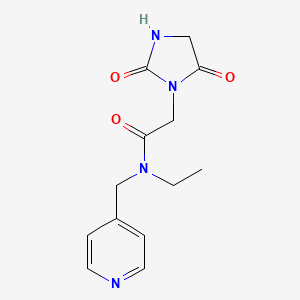
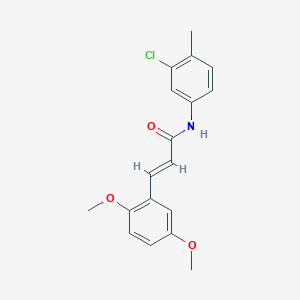

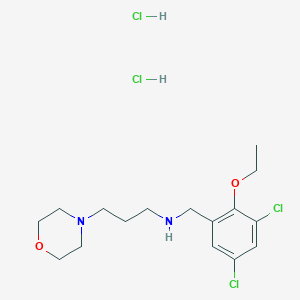
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5599587.png)
![4-fluoro-N-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B5599591.png)